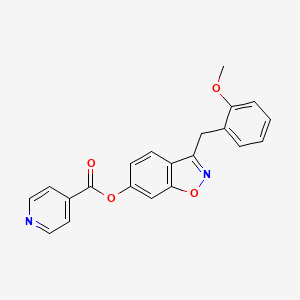
3-(2-Methoxybenzyl)-1,2-benzisoxazol-6-yl isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxybenzyl)-1,2-benzisoxazol-6-yl isonicotinate is a complex organic compound that features a benzisoxazole ring fused with an isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxybenzyl)-1,2-benzisoxazol-6-yl isonicotinate typically involves multi-step organic reactions
Formation of Benzisoxazole Core: This can be achieved through the cyclization of o-nitrobenzyl alcohol with hydroxylamine under acidic conditions.
Introduction of Isonicotinate Group: The benzisoxazole intermediate is then reacted with isonicotinic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxybenzyl)-1,2-benzisoxazol-6-yl isonicotinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The nitro group in the benzisoxazole precursor can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The benzisoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: 3-(2-Hydroxybenzyl)-1,2-benzisoxazol-6-yl isonicotinate.
Reduction: 3-(2-Aminobenzyl)-1,2-benzisoxazol-6-yl isonicotinate.
Substitution: 3-(2-Methoxybenzyl)-5-nitro-1,2-benzisoxazol-6-yl isonicotinate.
Scientific Research Applications
Chemistry
In organic chemistry, 3-(2-Methoxybenzyl)-1,2-benzisoxazol-6-yl isonicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its benzisoxazole core is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2-Methoxybenzyl)-1,2-benzisoxazol-6-yl isonicotinate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzisoxazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxybenzyl)-1,2-benzisoxazole
- 6-Isonicotinoyl-1,2-benzisoxazole
- 3-(2-Methoxyphenyl)-1,2-benzisoxazole
Uniqueness
Compared to similar compounds, 3-(2-Methoxybenzyl)-1,2-benzisoxazol-6-yl isonicotinate stands out due to the presence of both the methoxybenzyl and isonicotinate groups. This dual functionality provides unique reactivity and potential for diverse applications in various fields.
Biological Activity
3-(2-Methoxybenzyl)-1,2-benzisoxazol-6-yl isonicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C17H16N2O3
- Molecular Weight : 296.32 g/mol
- Structural Features : The compound features a benzisoxazole moiety linked to an isonicotinate group via a methoxybenzyl substituent.
Antiproliferative Activity
Research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study involving derivatives of benzisoxazole showed that certain substitutions significantly enhance their activity against human carcinoma cells such as HeLa and MCF-7 .
Table 1: Antiproliferative Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | HeLa | 10.5 | |
| This compound | MCF-7 | TBD | TBD |
| 5a (Benzisoxazole derivative) | HT-29 | 8.0 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt the cell cycle in cancer cells.
- Induction of Apoptosis : Evidence suggests that certain benzisoxazole derivatives can trigger programmed cell death in malignant cells through various signaling pathways .
Case Studies
Several studies have explored the biological activities of benzisoxazole derivatives:
- Study on Anticancer Properties :
- Antifungal and Herbicidal Activities :
Properties
Molecular Formula |
C21H16N2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-yl] pyridine-4-carboxylate |
InChI |
InChI=1S/C21H16N2O4/c1-25-19-5-3-2-4-15(19)12-18-17-7-6-16(13-20(17)27-23-18)26-21(24)14-8-10-22-11-9-14/h2-11,13H,12H2,1H3 |
InChI Key |
ZPESDGMRQVOPFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















